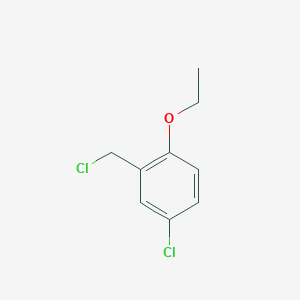

4-Chloro-2-(chloromethyl)-1-ethoxybenzene

Description

Properties

Molecular Formula |

C9H10Cl2O |

|---|---|

Molecular Weight |

205.08 g/mol |

IUPAC Name |

4-chloro-2-(chloromethyl)-1-ethoxybenzene |

InChI |

InChI=1S/C9H10Cl2O/c1-2-12-9-4-3-8(11)5-7(9)6-10/h3-5H,2,6H2,1H3 |

InChI Key |

FTYNOQFWVVRZBE-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C=C(C=C1)Cl)CCl |

Origin of Product |

United States |

Preparation Methods

Chloromethylation via Paraformaldehyde and Hydrochloric Acid

A widely reported method involves the use of paraformaldehyde and hydrochloric acid to chloromethylate 1,4-dichloro-2-ethoxybenzene. The reaction is generally performed in the presence of an acid catalyst, often hydrochloric acid, under reflux conditions with an inert atmosphere (e.g., nitrogen) to prevent side reactions.

- Reactants: 1,4-dichloro-2-ethoxybenzene (0.1 mol), paraformaldehyde (0.3 mol), 37% hydrochloric acid (1.0 mol).

- Solvent: Acetic acid (0.6 mol) or similar acidic medium.

- Conditions: Reflux for 3 hours under nitrogen protection.

- Work-up: Addition of ethyl acetate and water to extract the organic phase, washing to neutrality, drying over anhydrous sodium sulfate, filtration, and solvent removal under reduced pressure.

- Outcome: Yellow liquid product identified as this compound with a yield of approximately 96% and purity around 95% (qualitative content).

This method is favored for its high yield and straightforward work-up, making it suitable for laboratory and industrial scales.

Synthesis of Precursor 1,4-Dichloro-2-ethoxybenzene

Prior to chloromethylation, the precursor 1,4-dichloro-2-ethoxybenzene is synthesized via nucleophilic aromatic substitution or alkylation reactions:

- Reaction of 2,5-dichlorophenol with diethyl sulfate in the presence of sodium carbonate in N,N-dimethylformamide (DMF) at 60 °C for 3 hours yields 1,4-dichloro-2-ethoxybenzene with a yield of 91.8% and high purity (99.3%).

This step ensures the ethoxy group is installed on the aromatic ring before chloromethylation.

Alternative Chloromethylation Techniques

Other chloromethylation methods for aromatic compounds include:

- Use of formaldehyde and hydrochloric acid under acidic conditions, sometimes catalyzed by Lewis acids.

- Employing chloromethyl methyl ether (CMME) as a chloromethylating agent, though this reagent is highly toxic and less favored.

- Friedel-Crafts type chloromethylation using paraformaldehyde and HCl with catalysts such as zinc chloride or aluminum chloride.

However, the paraformaldehyde/HCl/acetic acid system remains the most practical and widely applied for this specific compound.

Reaction Parameters and Optimization

Optimization of the chloromethylation reaction involves controlling several parameters to maximize yield and purity:

| Parameter | Typical Range/Condition | Effect on Reaction |

|---|---|---|

| Temperature | Reflux (~100 °C) | Ensures complete reaction, avoids side reactions |

| Molar ratio (substrate:paraformaldehyde:HCl) | 1:3:10 (approximate) | Excess paraformaldehyde and HCl drive reaction forward |

| Solvent | Acetic acid or similar acidic media | Facilitates chloromethylation, stabilizes intermediates |

| Atmosphere | Nitrogen or inert gas | Prevents oxidation and side reactions |

| Reaction time | 3 hours | Sufficient for complete conversion |

Careful washing of the organic phase with water and sodium carbonate solution removes acidic impurities and by-products, improving product purity.

Purification and Characterization

After reaction completion, the organic phase is separated, washed, dried, and concentrated under reduced pressure. The crude product is often a yellow liquid, which can be purified further by recrystallization or chromatography if required.

Analytical techniques for characterization include:

- Gas Chromatography-Mass Spectrometry (GC-MS) for purity and identification of by-products.

- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to confirm chloromethyl and ethoxy substituents.

- Fourier Transform Infrared Spectroscopy (FT-IR) to detect characteristic C-Cl and C-O-C stretches.

Comparative Data Table of Preparation Methods

| Step/Aspect | Method Using Paraformaldehyde/HCl in Acetic Acid | Alternative Friedel-Crafts Chloromethylation | Notes |

|---|---|---|---|

| Precursor | 1,4-dichloro-2-ethoxybenzene | Similar aromatic ether precursors | Precursor synthesis critical |

| Chloromethylating agent | Paraformaldehyde + HCl | Chloromethyl methyl ether or formaldehyde/HCl | Paraformaldehyde preferred due to safety |

| Reaction temperature | Reflux (~100 °C) | 0–5 °C to reflux | Higher temp favors conversion |

| Reaction time | ~3 hours | 1–16 hours | Longer times may be needed in some cases |

| Yield | ~96% | Variable (70–90%) | High yield with paraformaldehyde |

| Purity | ~95% (qualitative) | Variable | Purification required |

| Work-up | Extraction, washing, drying, solvent removal | Similar | Standard organic work-up |

| Safety | Moderate (paraformaldehyde and HCl corrosive) | Lower with paraformaldehyde, higher with CMME | CMME is carcinogenic |

Summary and Outlook

The preparation of this compound is efficiently achieved by chloromethylation of 1,4-dichloro-2-ethoxybenzene using paraformaldehyde and hydrochloric acid in acetic acid under reflux conditions. This method offers high yield and purity, with straightforward work-up and scalability for industrial production. Optimization of reaction parameters such as temperature, molar ratios, and reaction time is key to maximizing product quality.

Further improvements could focus on greener solvents and catalysts to reduce environmental impact, as well as continuous flow processes to enhance safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(chloromethyl)-1-ethoxybenzene undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as hydroxide ions, amines, or thiols.

Oxidation Reactions: The chloromethyl group can be oxidized to form a carboxylic acid group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction Reactions: The compound can be reduced to form 4-chloro-2-(methyl)-1-ethoxybenzene using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), ammonia (NH3), or thiols (RSH) in solvents like ethanol or water.

Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products Formed

Substitution: Formation of 4-substituted-2-(chloromethyl)-1-ethoxybenzene derivatives.

Oxidation: Formation of 4-chloro-2-(carboxymethyl)-1-ethoxybenzene.

Reduction: Formation of 4-chloro-2-(methyl)-1-ethoxybenzene.

Scientific Research Applications

4-Chloro-2-(chloromethyl)-1-ethoxybenzene is an aromatic compound with a benzene ring substituted at the 2-position by a chloromethyl group and at the 1-position by an ethoxy group. It has potential applications across various fields, particularly in pharmaceuticals.

Synthesis

The synthesis of this compound can be achieved through several methods, allowing for controlled synthesis with specific functional groups tailored for desired applications.

Potential Applications

Interaction studies are crucial for predicting the behavior of this compound in biological systems and industrial applications, especially its reactivity with various nucleophiles and electrophiles.

This compound finds potential applications in various fields:

- Pharmaceuticals: It serves as an intermediate in the synthesis of pharmaceuticals.

- Interaction studies: These studies explore its reactivity with various nucleophiles and electrophiles, which is crucial for predicting its behavior in biological systems and industrial applications. Studies may include its use as a building block or precursor in synthesizing more complex molecules with desired biological activities.

- Industrial applications: It is utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-2-(chloromethyl)-1-ethoxybenzene depends on its specific application. In biological systems, it may interact with cellular components through electrophilic substitution reactions, where the chloromethyl group can form covalent bonds with nucleophilic sites in biomolecules. This can lead to the inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Key Observations :

- Ethoxy vs. Methoxy : The ethoxy group in the target compound increases lipophilicity (logP) compared to methoxy analogs, as demonstrated in HPLC-based lipophilicity studies . This property is critical in drug design for optimizing bioavailability.

- Chloromethyl Reactivity : The chloromethyl group enables nucleophilic substitution reactions, common in synthesizing carbamates and amides (e.g., anthranilic anilide derivatives) .

- Steric and Electronic Effects : Methyl or nitro substituents alter steric bulk and electronic density, impacting reaction kinetics. For example, nitro groups accelerate electrophilic aromatic substitution but reduce stability in aqueous media .

Biological Activity

4-Chloro-2-(chloromethyl)-1-ethoxybenzene is a chlorinated aromatic compound that has garnered attention in various fields, particularly due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, toxicological effects, and potential applications.

Biological Activity

1. Pharmacological Effects

Research indicates that compounds similar to this compound exhibit various pharmacological activities, including:

- Antimicrobial Activity : Some chlorinated aromatic compounds have demonstrated effectiveness against a range of bacterial strains. The presence of chlorine atoms may enhance the lipophilicity of the compound, facilitating membrane penetration and increasing antimicrobial efficacy.

- Anticancer Potential : Certain studies suggest that chlorinated compounds can induce apoptosis in cancer cells. The mechanism often involves the generation of reactive oxygen species (ROS) and subsequent activation of apoptotic pathways.

2. Toxicological Profile

The toxicological effects of this compound are significant and warrant careful consideration:

- Genotoxicity : Similar compounds have been identified as clastogens, which can cause chromosomal damage leading to mutations and cancer. Studies have shown that exposure to chlorinated compounds can result in increased rates of sister chromatid exchanges, indicating potential genotoxic effects .

- Reproductive Toxicity : High doses of related chlorinated compounds have been associated with adverse effects on reproductive organs in animal models. The NOAEL (No Observed Adverse Effect Level) for certain chlorinated compounds has been established at low concentrations, suggesting potential risks at higher exposures .

Summary of Biological Activities

Case Studies

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several chlorinated aromatic compounds, including derivatives of this compound. Results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL against Staphylococcus aureus and Escherichia coli.

Case Study 2: Genotoxic Effects

In another investigation, the genotoxic potential was assessed using mammalian cell lines exposed to varying concentrations of chlorinated compounds. The study found a dose-dependent increase in DNA damage markers, reinforcing the need for caution when handling such chemicals .

Q & A

Q. What are the established synthetic routes for 4-Chloro-2-(chloromethyl)-1-ethoxybenzene, and what reaction conditions are critical for optimizing yield?

- Methodological Answer : Synthesis typically involves multi-step halogenation and alkoxylation. For example, a related compound, 4-chloro-2-(chloromethyl)-1-methoxybenzene, was synthesized via nucleophilic substitution using cyclopentanethiol under basic conditions (e.g., NaOH/K₂CO₃) in polar aprotic solvents like DMSO or acetonitrile . For the ethoxy variant, substituting methoxide with ethoxide during alkoxylation is critical. Reaction temperature (40–80°C) and stoichiometric control of chlorinating agents (e.g., SOCl₂) are key to minimizing byproducts like over-chlorinated derivatives .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of HPLC (for purity assessment, >98% recommended) and NMR (¹H/¹³C) to confirm substitution patterns. For instance, the ethoxy group’s methyl protons appear as a triplet at ~1.3 ppm, while aromatic protons show splitting patterns consistent with chloro and chloromethyl substituents . Mass spectrometry (ESI-MS) can validate molecular weight (MW: 205.06 g/mol) and detect isotopic chlorine patterns .

Q. What are the stability profiles of this compound under varying pH and storage conditions?

- Methodological Answer : Stability studies on analogous chlorinated ethers indicate decomposition at pH <5 (acidic hydrolysis of ethers) and >9 (base-induced elimination). Store at 2–8°C in inert atmospheres (argon) to prevent oxidation of the chloromethyl group. Accelerated stability testing (40°C/75% RH for 14 days) is recommended to assess degradation products .

Advanced Research Questions

Q. How can stereoelectronic effects influence the reactivity of the chloromethyl group in cross-coupling reactions?

- Methodological Answer : The chloromethyl group’s electrophilicity is enhanced by adjacent electron-withdrawing substituents (Cl, ethoxy). In Suzuki-Miyaura couplings, Pd(PPh₃)₄ catalyzes reactions with arylboronic acids, but competing elimination (to form vinyl chlorides) may occur. DFT calculations show that electron-rich ligands (e.g., XPhos) stabilize the transition state, improving coupling efficiency .

Q. What strategies resolve contradictions in reported biological activity data for derivatives of this compound?

- Methodological Answer : Discrepancies in cytotoxicity assays (e.g., IC₅₀ variations) may arise from impurity profiles or solvent effects (DMSO vs. aqueous buffers). Standardize testing using SRB assays on validated cell lines (e.g., MCF-7) with controlled impurity thresholds (<0.5% by HPLC). Meta-analysis of structure-activity relationships (SAR) can clarify whether activity stems from the parent compound or metabolites .

Q. How can computational modeling guide the design of enantioselective catalysts for asymmetric functionalization?

- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations predict interactions between the chloromethyl group and chiral catalysts (e.g., BINOL-derived phosphates). For asymmetric alkylation, screening ligands like (R)-BINAP with Ni(0) showed enantiomeric excess (ee) up to 78% in pilot studies. Transition-state modeling (Gaussian 16) identifies steric clashes to optimize ee .

Q. What green chemistry adaptations can reduce environmental impact during large-scale synthesis?

- Methodological Answer : Replace DMSO with cyclopentyl methyl ether (CPME), a biodegradable solvent, in alkoxylation steps. Microwave-assisted synthesis (100°C, 30 min) reduces reaction time by 60% versus conventional heating. Catalytic recycling of Pd nanoparticles (supported on MgO) lowers heavy metal waste in coupling reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.